2-Fluoro-4-methoxyphenacyl bromide
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Overview
Description
2-Fluoro-4-methoxyphenacyl bromide is a chemical compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is also known by its IUPAC name, 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone . This compound is used in various biochemical and proteomics research applications .
Preparation Methods
The synthesis of 2-Fluoro-4-methoxyphenacyl bromide typically involves the bromination of 2-fluoro-4-methoxyacetophenone . The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
2-Fluoro-4-methoxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-methoxyphenacyl bromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a biochemical reagent for labeling and identifying proteins.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxyphenacyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom . The compound can react with nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Fluoro-4-methoxyphenacyl bromide can be compared with other similar compounds such as:
2-Fluoro-4-methoxyacetophenone: This compound is a precursor in the synthesis of this compound.
2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
4-Methoxyphenacyl bromide: Lacks both the fluorine and the specific substitution pattern, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLFPKDKQYVRNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408518 |
Source
|
Record name | 2-Fluoro-4-methoxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157014-35-2 |
Source
|
Record name | 2-Fluoro-4-methoxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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